molecular formula C13H16N2 B14800432 Spiro[4H-imidazole-4,2'(1'H)-naphthalene], 1,3',4',5-tetrahydro-7'-methyl-

Spiro[4H-imidazole-4,2'(1'H)-naphthalene], 1,3',4',5-tetrahydro-7'-methyl-

Cat. No.: B14800432
M. Wt: 200.28 g/mol
InChI Key: NRGOCGDSGZTYDK-UHFFFAOYSA-N
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Description

Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- is a spirocyclic compound that features a unique structure combining an imidazole ring and a naphthalene moiety. Spirocyclic compounds are of significant interest in medicinal chemistry due to their three-dimensional structure, which can enhance biological activity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- often involves the use of [1,5]-hydride shift reactions. For instance, the treatment of benzylideneimidazolones with titanium tetrachloride can lead to the formation of spirocyclic derivatives . The reaction typically proceeds under inert atmosphere and requires heating in solvents like dichloroethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include Lewis acids like titanium tetrachloride for cyclization reactions , and other reagents like scandium triflate for [1,5]-hydride shift reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with titanium tetrachloride can lead to the formation of spirocyclic thiochromane derivatives .

Scientific Research Applications

Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites on proteins and enzymes, potentially inhibiting or activating their function. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- is unique due to its combination of an imidazole ring and a naphthalene moiety, which provides a distinct three-dimensional structure that can enhance its biological activity and selectivity.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

6'-methylspiro[1,4-dihydroimidazole-5,3'-2,4-dihydro-1H-naphthalene]

InChI

InChI=1S/C13H16N2/c1-10-2-3-11-4-5-13(7-12(11)6-10)8-14-9-15-13/h2-3,6,9H,4-5,7-8H2,1H3,(H,14,15)

InChI Key

NRGOCGDSGZTYDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC3(C2)CN=CN3)C=C1

Origin of Product

United States

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